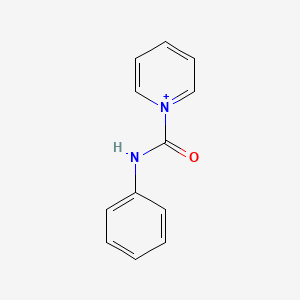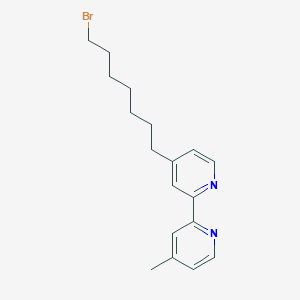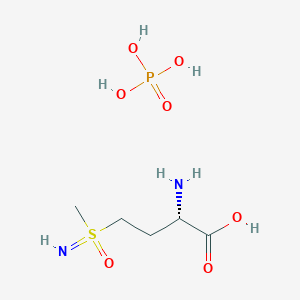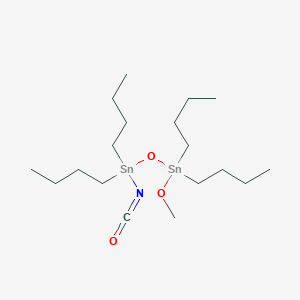![molecular formula C15H16N2O2 B14277780 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one CAS No. 138999-28-7](/img/structure/B14277780.png)
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one is a compound that combines the structural features of both indole and piperidine moieties Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Piperidine is a six-membered ring containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one typically involves the following steps:
Hydrazine Hydrate Reaction: The ethyl 2-(1H-indol-3-yl)acetate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Cyclization: The final step involves cyclization to form the desired this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents are typically used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its structural features that are common in many bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Pharmacological Research: It serves as a lead compound in the development of new drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to multiple receptors, influencing various biological processes. The piperidine ring enhances its pharmacokinetic properties, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperine and piperidine itself are structurally related and have diverse pharmacological applications.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for the development of new therapeutic agents.
Propiedades
Número CAS |
138999-28-7 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-[2-(1H-indol-3-yl)acetyl]piperidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c18-14-7-3-4-8-17(14)15(19)9-11-10-16-13-6-2-1-5-12(11)13/h1-2,5-6,10,16H,3-4,7-9H2 |
Clave InChI |
WAOGMXQVRDSUTC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C(=O)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

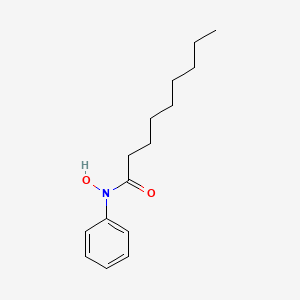
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
